Regioselective N2-Alkylation Confers a 14:1 Selectivity Advantage Over N1-Alkylation
The N2-ethyl substituent in 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine is the product of a regioselective alkylation that strongly favors the N2 position. A scalable synthetic methodology published by Xiao et al. (Merck & Co.) demonstrates that acid-mediated N2-alkylation of 1H-pyrazolo[4,3-d]pyrimidine proceeds with a 14:1 N2/N1 regioselectivity, delivering the N2-alkylated product in 72% yield [1]. In contrast, the N1-ethyl regioisomer (CAS 928767-18-4) lacks this selectivity-derived synthetic advantage and represents the minor product under optimized conditions. This regioisomeric distinction is critical because the N2- versus N1-alkylation topology places the ethyl group in a different spatial orientation with respect to the pyrimidine ring, which can profoundly influence kinase hinge-region binding.
| Evidence Dimension | Regioselectivity of N2- vs N1-alkylation |
|---|---|
| Target Compound Data | N2-alkylated product formed with 14:1 N2/N1 selectivity; isolated yield 72% for N2-benzyl analog |
| Comparator Or Baseline | N1-alkylated regioisomer (CAS 928767-18-4); formed as minor product (1 part N1 to 14 parts N2) |
| Quantified Difference | 14-fold selectivity for N2 over N1 alkylation under optimized conditions |
| Conditions | Acid-mediated alkylation of 1H-pyrazolo[4,3-d]pyrimidine with free alcohol; scalable to kilogram quantities |
Why This Matters
Procurement of the N2-ethyl regioisomer rather than the N1-ethyl analog ensures the alkyl group occupies the sterically and electronically preferred position for downstream kinase-targeted SAR exploration, as demonstrated by the TLR7/8 agonist development program at Merck.
- [1] Xiao, K.-J.; Xu, Y.; Chen, L.; Wu, Z.; Fang, W.; Miller, S. P.; Yin, J. Scalable Synthesis of a Dual TLR7/8 Agonist via Highly Selective N2-Alkylation of 1H-Pyrazolo[4,3-d]pyrimidine. Org. Lett. 2025, 27, 1175–1180. DOI: 10.1021/acs.orglett.5c04092 View Source
